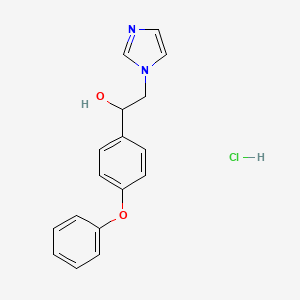
Imidazole-1-ethanol, alpha-(p-phenoxyphenyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole-1-ethanol, alpha-(p-phenoxyphenyl)-, monohydrochloride is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring, an ethanol group, and a phenoxyphenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Imidazole-1-ethanol, alpha-(p-phenoxyphenyl)-, monohydrochloride typically involves the reaction of imidazole with an appropriate phenoxyphenyl derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Imidazole-1-ethanol, alpha-(p-phenoxyphenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole ketones, while reduction can produce imidazole alcohols .
Applications De Recherche Scientifique
Imidazole-1-ethanol, alpha-(p-phenoxyphenyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Imidazole-1-ethanol, alpha-(p-phenoxyphenyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its action may include inhibition of enzyme activity or alteration of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole-1-ethanol: A simpler derivative with similar chemical properties.
Phenoxyphenyl derivatives: Compounds with a phenoxyphenyl group that exhibit similar reactivity.
Imidazole derivatives: A broad class of compounds with an imidazole ring structure.
Uniqueness
Imidazole-1-ethanol, alpha-(p-phenoxyphenyl)-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
77234-82-3 |
|---|---|
Formule moléculaire |
C17H17ClN2O2 |
Poids moléculaire |
316.8 g/mol |
Nom IUPAC |
2-imidazol-1-yl-1-(4-phenoxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C17H16N2O2.ClH/c20-17(12-19-11-10-18-13-19)14-6-8-16(9-7-14)21-15-4-2-1-3-5-15;/h1-11,13,17,20H,12H2;1H |
Clé InChI |
ZJRLAXXWQHSIBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(CN3C=CN=C3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[[4-(Dihexylamino)-2-methylphenyl]methylidene]-1,1-dihydroxy-1-benzothiophen-3-ylidene]propanedinitrile](/img/structure/B14437071.png)

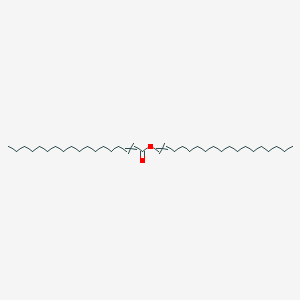
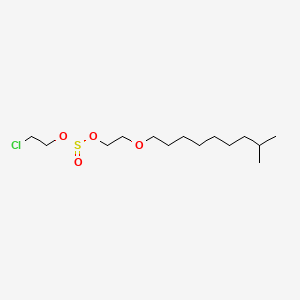
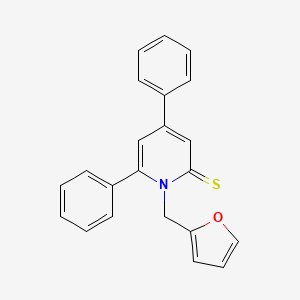

![{[(3,4-Dimethylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene](/img/structure/B14437105.png)

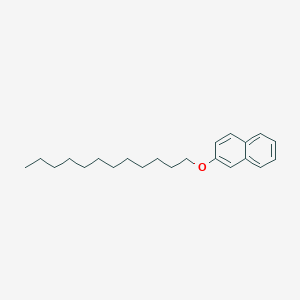
![2-[(2-Ethylhexyl)sulfanyl]-6-nitro-1,3-benzothiazole](/img/structure/B14437125.png)
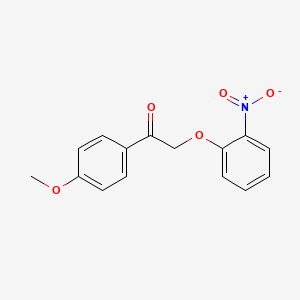
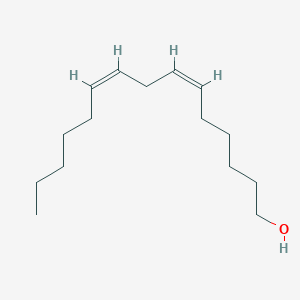
![2-Methyl-1,4-dioxaspiro[4.6]undecane](/img/structure/B14437145.png)

